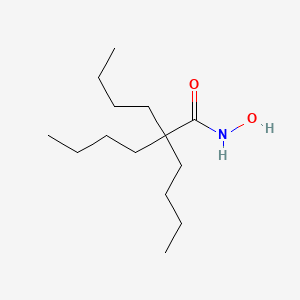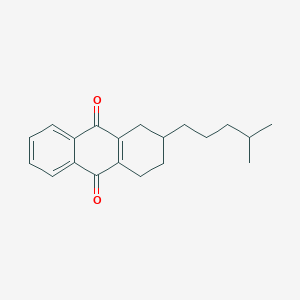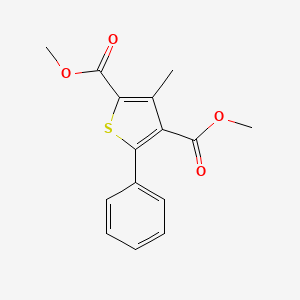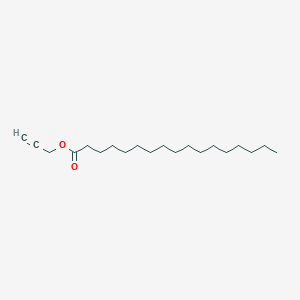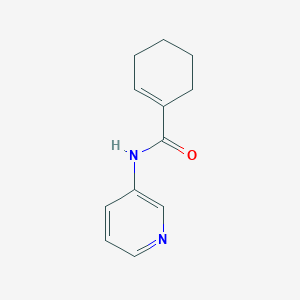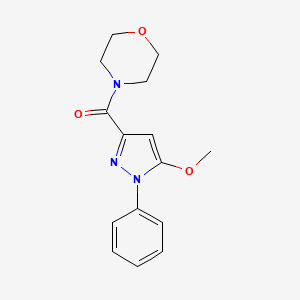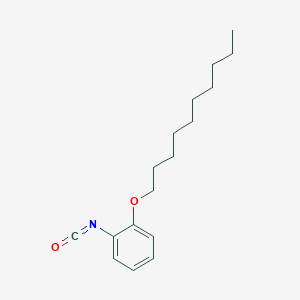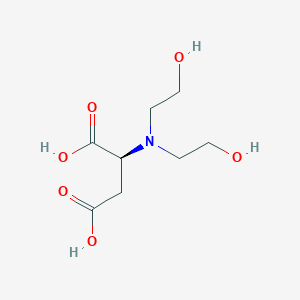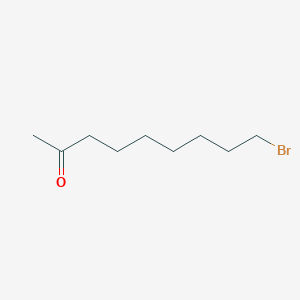![molecular formula C15H10Br4Cl2O2 B14645346 1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) CAS No. 52642-36-1](/img/structure/B14645346.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is a synthetic organic compound characterized by its unique structure, which includes two dibromo-chlorobenzene rings connected by a propane-1,3-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) typically involves the reaction of 3,4-dibromo-2-chlorophenol with 1,3-dibromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms in the benzene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Applications De Recherche Scientifique
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of halogens.
4,4’-[Propane-1,3-diylbis(oxy)]dianiline: Contains amino groups instead of halogens.
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Different functional groups but similar propane-1,3-diylbis(oxy) linker.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is unique due to its combination of halogen atoms and the propane-1,3-diylbis(oxy) linker. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
52642-36-1 |
|---|---|
Formule moléculaire |
C15H10Br4Cl2O2 |
Poids moléculaire |
612.8 g/mol |
Nom IUPAC |
1,2-dibromo-3-chloro-4-[3-(3,4-dibromo-2-chlorophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H10Br4Cl2O2/c16-8-2-4-10(14(20)12(8)18)22-6-1-7-23-11-5-3-9(17)13(19)15(11)21/h2-5H,1,6-7H2 |
Clé InChI |
FFLBNMGQWYJQSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCCCOC2=C(C(=C(C=C2)Br)Br)Cl)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
